molecular formula C6H3F5N2O2 B2684856 1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2490426-34-9

1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B2684856
CAS No.: 2490426-34-9
M. Wt: 230.094
InChI Key: BLZNUHAYRNAHFV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a fluorinated organic compound characterized by the presence of difluoromethyl and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent fluorination steps introduce the difluoromethyl and trifluoromethyl groups at the desired positions on the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the fluorination steps safely and efficiently. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The difluoromethyl and trifluoromethyl groups are generally resistant to reduction, but under specific conditions, reduction reactions can be achieved.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may require specialized conditions and reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced forms of the difluoromethyl and trifluoromethyl groups.

  • Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is unique due to its specific arrangement of fluorine atoms on the pyrazole ring. Similar compounds include:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.

  • 5-(Trifluoromethyl)pyrazole-3-carboxylic acid: A related compound with applications in material science.

These compounds share the pyrazole core and fluorinated groups but differ in their substitution patterns, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O2/c7-5(8)13-3(6(9,10)11)1-2(12-13)4(14)15/h1,5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNUHAYRNAHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)C(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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